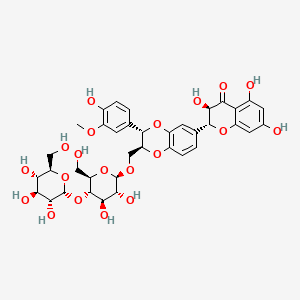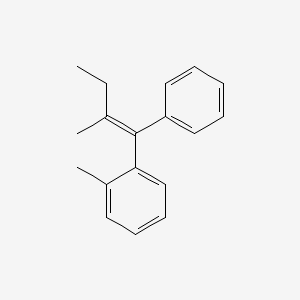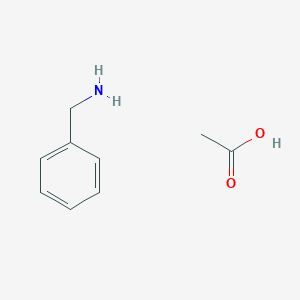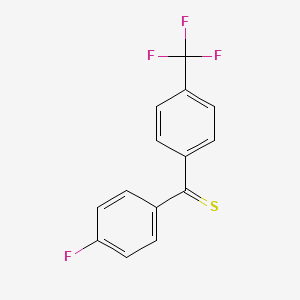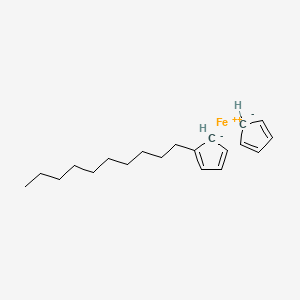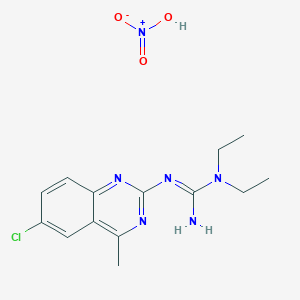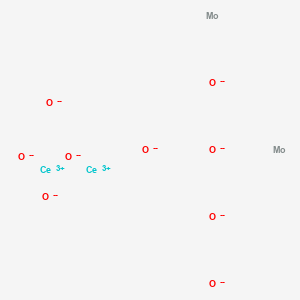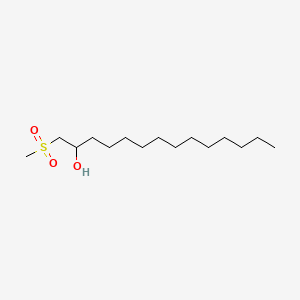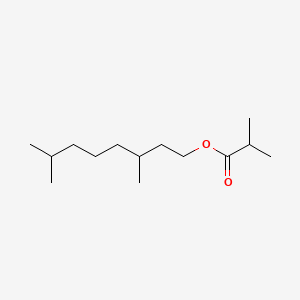
3,7-Dimethyloctyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyloctyl isobutyrate: is an organic compound with the molecular formula C14H28O2 . It is an ester formed from the reaction of 3,7-dimethyloctanol and isobutyric acid. This compound is characterized by its aliphatic structure, which includes a long carbon chain with methyl branches and an ester functional group. It is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyloctyl isobutyrate typically involves the esterification reaction between 3,7-dimethyloctanol and isobutyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases efficiency and reduces production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-Dimethyloctyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,7-Dimethyloctyl isobutyrate is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying esterification and other organic reactions.
Biology: In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases.
Medicine: While not directly used as a drug, this compound can be used in the formulation of pharmaceuticals as an excipient or solvent.
Industry: This compound is used in the production of fragrances and flavors due to its pleasant odor. It is also used as a plasticizer in the manufacturing of polymers and resins.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyloctyl isobutyrate primarily involves its hydrolysis by esterases and lipases. These enzymes catalyze the cleavage of the ester bond, resulting in the formation of 3,7-dimethyloctanol and isobutyric acid. The molecular targets include the ester bond, and the pathways involved are those related to ester hydrolysis.
Comparaison Avec Des Composés Similaires
- 3,7-Dimethyloctyl butyrate
- 3,7-Dimethyloctyl acetate
- 3,7-Dimethyloctyl propionate
Comparison: 3,7-Dimethyloctyl isobutyrate is unique due to its specific ester group derived from isobutyric acid. This gives it distinct chemical and physical properties compared to other similar esters. For example, 3,7-Dimethyloctyl acetate has a different odor profile and reactivity due to the acetate group. Similarly, 3,7-Dimethyloctyl butyrate and propionate have different boiling points and solubility characteristics.
Propriétés
Numéro CAS |
71662-25-4 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
3,7-dimethyloctyl 2-methylpropanoate |
InChI |
InChI=1S/C14H28O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h11-13H,6-10H2,1-5H3 |
Clé InChI |
ZQSQUDUOKZGSMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCOC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




